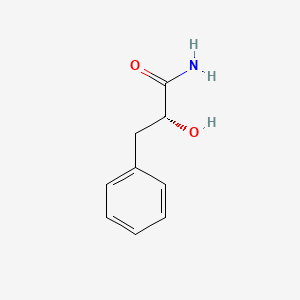
(R)-2-Hydroxy-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-3-phenylpropanamide is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a hydroxyl group, an amide group, and a phenyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Hydroxy-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reduction of ®-2-Hydroxy-3-phenylpropanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to prevent over-reduction.
Another method involves the amidation of ®-2-Hydroxy-3-phenylpropanoic acid with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, ®-2-Hydroxy-3-phenylpropanamide can be produced through catalytic hydrogenation of ®-2-Hydroxy-3-phenylpropanoic acid derivatives. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: ®-2-Oxo-3-phenylpropanamide.
Reduction: ®-2-Hydroxy-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Hydroxy-3-phenylpropanamide
- ®-2-Hydroxy-3-phenylpropanoic acid
- ®-2-Hydroxy-3-phenylpropanamine
Uniqueness
®-2-Hydroxy-3-phenylpropanamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer (S)-2-Hydroxy-3-phenylpropanamide. The presence of both hydroxyl and amide groups also provides a versatile platform for various chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-hydroxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFSFXUXCGTSF-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Octen-2-one, 5-hydroxy-, [S-(Z)]- (9CI)](/img/new.no-structure.jpg)
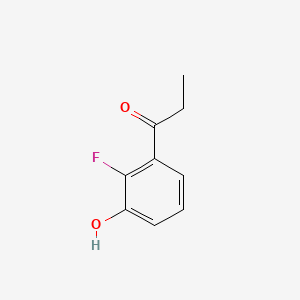
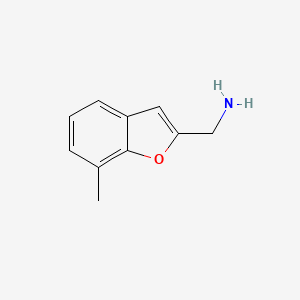
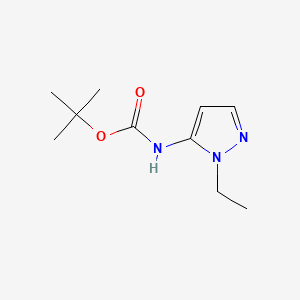
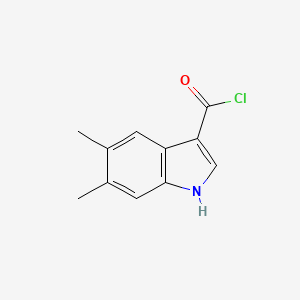
![4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B575515.png)
![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)
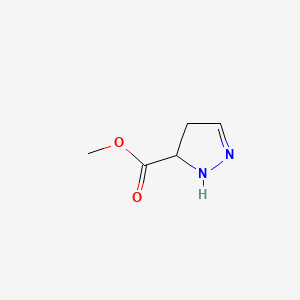
![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)
